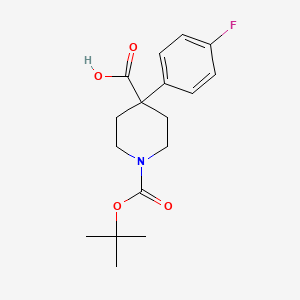

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid

Description

X-ray Diffraction Studies of Piperidine Ring Conformation

X-ray diffraction analysis of related piperidine carboxylic acid derivatives has established fundamental principles regarding ring conformation preferences in this class of compounds. The six-membered piperidine ring demonstrates a pronounced tendency toward chair conformation adoption, with the carboxylic acid group and fluorophenyl substituent occupying equatorial positions to minimize axial interactions. Single crystal diffraction studies of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid have revealed specific geometric parameters that provide insight into the conformational behavior of similar derivatives. The compound crystallizes in the monoclinic space group with unit cell parameters including a = 10.7006 Å, b = 6.5567 Å, c = 17.9297 Å, and β = 104.564°. These crystallographic parameters establish a foundation for understanding the spatial requirements and packing preferences of tert-butoxycarbonyl-protected piperidine derivatives.

The piperidine ring conformation analysis reveals significant details about bond angles and dihedral angles that characterize the molecular geometry. The nitrogen atom in the piperidine ring exhibits tetrahedral geometry with the tert-butoxycarbonyl group occupying an equatorial-like position to minimize steric interactions with other ring substituents. The 4-position carbon bearing both the fluorophenyl group and carboxylic acid functionality demonstrates tetrahedral geometry with specific bond angles that accommodate the steric requirements of these bulky substituents. Ring puckering analysis indicates that the piperidine adopts a standard chair conformation with minimal deviation from ideal geometry, suggesting that the substituent pattern does not significantly distort the fundamental ring structure.

Detailed examination of atomic positions and thermal parameters provides additional insight into the conformational stability and dynamic behavior of the molecule in the solid state. The fluorophenyl group orientation relative to the piperidine ring plane establishes specific dihedral angles that influence both intermolecular interactions and spectroscopic properties. Temperature factor analysis indicates relatively low thermal motion for most atoms, suggesting a well-ordered crystal structure with minimal conformational flexibility. The carboxylic acid group positioning enables optimal hydrogen bonding geometry with neighboring molecules, contributing to crystal stability and defining the overall packing arrangement.

Hydrogen Bonding Networks in Crystal Packing Arrangements

The crystal packing arrangement of this compound is governed by a complex network of hydrogen bonding interactions that stabilize the three-dimensional structure. Carboxylic acid groups serve as both hydrogen bond donors and acceptors, creating dimeric associations through classical O-H···O hydrogen bonds characteristic of carboxylic acid crystal structures. These primary hydrogen bonding interactions establish the fundamental packing motif, with carboxylic acid dimers forming the basic structural unit around which additional intermolecular interactions organize. The hydrogen bonding network extends beyond simple carboxylic acid dimerization to include weaker C-H···O interactions involving the tert-butoxycarbonyl group and various carbon-hydrogen donors throughout the molecule.

The fluorine atom on the phenyl ring participates in unique intermolecular interactions that contribute to the overall crystal stability. Fluorine's high electronegativity and small size enable it to form weak but significant C-H···F hydrogen bonds with appropriately positioned carbon-hydrogen donors in neighboring molecules. These secondary interactions complement the primary carboxylic acid hydrogen bonding network, creating a three-dimensional framework of intermolecular contacts that defines the crystal packing efficiency. The cumulative effect of these various hydrogen bonding interactions results in a layered crystal structure with molecules arranged in parallel planes connected through the hydrogen bonding network.

Analysis of intermolecular distances and angles reveals specific geometric requirements for optimal hydrogen bonding in this system. The carboxylic acid O-H···O hydrogen bonds exhibit typical distances of approximately 2.6-2.8 Å with nearly linear geometries that maximize electrostatic stabilization. Weaker C-H···O interactions involving the tert-butoxycarbonyl carbonyl oxygen occur at distances of 3.2-3.5 Å with more variable angular arrangements. The fluorine atom participates in C-H···F contacts at distances around 3.0-3.3 Å, providing additional crystal stabilization through these weak but numerous interactions. The integration of these various hydrogen bonding modes creates a robust crystal structure with enhanced mechanical properties and thermal stability.

Properties

IUPAC Name |

4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWPBURFIWEBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662881 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644981-89-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 644981-89-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Piperidine Ring Construction

Method A: Cyclization of Suitable Precursors

- Starting from precursors such as 4-piperidone derivatives, cyclization is achieved through Michael addition or Dieckmann condensation reactions.

- For example, benzylamine derivatives undergo Michael addition with methyl acrylate, followed by cyclization with sodium in toluene, as described in patents for piperidone synthesis.

- Reaction Conditions:

- Solvent: Methyl alcohol (methanol) or toluene.

- Catalyst: Sodium metal or sodium hydride.

- Temperature: Room temperature to reflux, depending on the specific route.

- Molar ratios: Typically, equimolar or slight excess of amine to ensure complete cyclization.

Introduction of the 4-Fluorophenyl Group

Method B: Nucleophilic Aromatic Substitution

- The fluorophenyl group is introduced via nucleophilic substitution on a suitable intermediate, such as a chlorinated or brominated piperidine derivative.

- Alternatively, cross-coupling reactions like Suzuki-Miyaura can be employed, using boronic acids and palladium catalysts, especially for industrial scale.

- Catalyst: Palladium-based catalysts for coupling reactions.

- Reagents: 4-fluorophenylboronic acid or similar.

- Solvent: Toluene or DMF.

- Temperature: Elevated, around 80–110°C.

Boc Protection of the Amine

Method C: Boc Group Installation

- The amino group on the piperidine ring is protected using tert-butyl chloroformate (Boc anhydride).

- Reaction Conditions:

- Base: Triethylamine or sodium carbonate.

- Solvent: Dichloromethane (DCM).

- Temperature: 0°C to room temperature.

- Molar Ratios: Boc anhydride (1.2 equivalents) to amine.

Optimized Industrial Conditions

- Temperature Control: Precise temperature regulation during each step ensures high selectivity and minimizes side reactions.

- Reagent Purity: Use of high-purity reagents and solvents reduces impurities.

- Reaction Monitoring: Techniques such as TLC, NMR, and HPLC are employed to monitor reaction progress.

- Purification: Recrystallization from ethanol or ethyl acetate, and distillation, are used to purify intermediates and final products.

Data Table: Summary of Key Reaction Conditions

| Step | Reaction | Reagents | Solvent | Temperature | Catalyst | Yield/Remarks |

|---|---|---|---|---|---|---|

| 1 | Piperidine ring formation | Benzylamine + methyl acrylate | Methanol | Room temp to reflux | Sodium metal | High purity intermediates |

| 2 | Fluorophenyl introduction | 4-fluorophenylboronic acid | Toluene/DMF | 80–110°C | Pd catalyst | Coupling efficiency high |

| 3 | Boc protection | Boc anhydride | DCM | 0°C to RT | Triethylamine | Purity >99%, high yield |

Research Findings and Notes

- Yield Optimization: Patents indicate that controlling molar ratios (e.g., 1:1.1 of tert-butyl dicarbonate to amine) and reaction temperature significantly enhances yield and purity.

- Reaction Time: Typical reaction durations range from 4 to 16 hours, depending on the step.

- Purity Standards: Industrial processes aim for purity levels exceeding 99%, as confirmed by GC and NMR analyses.

- Energy Efficiency: Recent innovations focus on reducing energy consumption by shortening reaction times and optimizing solvent use.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development:

- This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structural features allow for the modification of pharmacological properties, enhancing efficacy and selectivity against specific biological targets.

-

Cyclin-dependent Kinase Inhibitors:

- Recent studies have highlighted its role in developing inhibitors for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Compounds derived from 1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid have shown potential in treating cancers by inhibiting CDK2, thereby inducing cell cycle arrest .

- Protein Kinase B Inhibitors:

Synthetic Applications

- Peptide Synthesis:

- Functionalization:

Data Table: Applications Overview

Case Studies

- Case Study on CDK Inhibitors:

-

Synthesis of Peptide Derivatives:

- Research conducted at a pharmaceutical laboratory utilized this compound to synthesize novel peptide derivatives with enhanced bioactivity. The study highlighted the effectiveness of the Boc protecting group in maintaining the integrity of sensitive functional groups during multi-step synthesis processes .

- PKB Inhibitor Development:

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, while the fluorophenyl group can participate in various binding interactions. The piperidine ring provides structural stability and can influence the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid with analogous piperidine derivatives, focusing on structural features, physicochemical properties, synthetic challenges, and biological relevance.

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 4-fluorophenyl group increases lipophilicity (logP ~2.5–3.0) compared to ethyl (logP ~1.5) or allyl (logP ~2.0) substituents, enhancing membrane permeability . The trifluoromethylphenyl analog exhibits even higher lipophilicity (logP ~3.5) but may face solubility challenges .

Biological Activity

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid, often referred to as 1-Boc-4-fluoropiperidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C11H18FNO4

- Molecular Weight: 247.27 g/mol

- Physical State: Solid at 20°C

- Purity: >95.0% (GC) .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the 4-fluorophenyl group enhances its interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines.

- Mechanism of Action: The compound may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro assays have demonstrated that similar compounds exhibit significant HDAC inhibitory activity, leading to apoptosis in cancer cells .

Antiviral Activity

Research indicates that derivatives of piperidine compounds can exhibit antiviral properties. The structural characteristics of this compound suggest it may interact with viral proteins or inhibit viral replication.

- Case Study: In a study involving HIV-1, compounds with similar piperidine structures showed moderate antiviral activity, disrupting critical interactions between viral integrase and host proteins . While specific data for this compound is limited, the structural similarities suggest potential efficacy.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H18FNO4 |

| Molecular Weight | 247.27 g/mol |

| Purity | >95.0% (GC) |

| Physical State | Solid at 20°C |

| Biological Activity | Observations |

|---|---|

| Anticancer | Potential HDAC inhibitor |

| Antiviral | Moderate activity in HIV-1 |

Research Findings

- Anticancer Activity : A study reported that piperidine derivatives showed promising results in inhibiting cancer cell growth through HDAC inhibition .

- Antiviral Properties : Similar compounds have been evaluated for their ability to inhibit HIV replication, demonstrating moderate antiviral effects .

- Safety Profile : Preliminary toxicity assessments indicate that many piperidine derivatives exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .

Q & A

What are the critical steps in synthesizing 1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

Basic Synthesis

The synthesis typically involves multi-step protocols, including Boc protection, fluorophenyl group introduction, and carboxylation. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen is achieved using Boc anhydride under basic conditions (e.g., potassium carbonate in acetonitrile) . Fluorophenyl substitution may require palladium-catalyzed cross-coupling (e.g., tert-butyl XPhos ligand with cesium carbonate in tert-butanol at 40–100°C under inert atmosphere) . Carboxylation is often performed via hydrolysis of ester intermediates using HCl/dioxane at elevated temperatures (93–96°C) . Optimization should focus on catalyst loading, temperature gradients, and inert atmosphere maintenance to minimize side reactions.

Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Basic Characterization

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. The Boc group is confirmed by ¹³C NMR (δ ~155 ppm for the carbonyl and ~28 ppm for the tert-butyl methyl groups) . Fluorine-19 NMR can validate the 4-fluorophenyl moiety (δ ~-115 ppm) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and corroborated by melting point consistency (if crystalline) .

What safety precautions are necessary when handling this compound?

Basic Safety

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Use nitrile gloves, fume hoods, and closed systems during synthesis. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention . Avoid inhalation by using N95 respirators during powder handling .

How can researchers address low yields during the Boc deprotection step?

Advanced Synthesis Challenge

Low yields during Boc removal (e.g., HCl/dioxane) may stem from incomplete acid penetration in bulky tert-butyl groups. Alternative deprotection agents like trifluoroacetic acid (TFA) in dichloromethane (20°C, 2–4 hours) can improve efficiency . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (e.g., 4:1 TFA:substrate ratio) .

How should conflicting spectral data (e.g., NMR shifts) be resolved?

Advanced Data Contradiction

Discrepancies in NMR signals may arise from rotamers or residual solvents. For example, Boc-protected piperidines exhibit conformational flexibility, causing split peaks in ¹H NMR. Use deuterated DMSO or elevated temperatures (60°C) to coalesce signals . Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous protons .

What mechanistic insights guide the fluorophenyl group introduction?

Advanced Reaction Mechanism

The 4-fluorophenyl moiety is typically introduced via Suzuki-Miyaura coupling. Density functional theory (DFT) studies suggest that oxidative addition of the aryl halide to palladium(0) is rate-limiting. Use of electron-deficient ligands (e.g., XPhos) accelerates this step by stabilizing the transition state . Monitor boron byproducts (e.g., 4-fluorophenylboronic acid) via LC-MS to ensure complete coupling .

What solvent systems minimize byproduct formation during carboxylation?

Advanced Solvent Selection

Polar aprotic solvents (e.g., DMF or THF) enhance carboxylation efficiency by stabilizing the tetrahedral intermediate. However, dioxane/water mixtures are preferred for ester hydrolysis due to their ability to solubilize both organic and aqueous phases . Additives like DMAP (4-dimethylaminopyridine) can reduce side reactions during active ester formation .

How does the compound’s stability vary under acidic vs. basic conditions?

Advanced Stability Analysis

The Boc group is labile under acidic conditions (e.g., HCl/dioxane) but stable in mild bases (pH <10). The 4-fluorophenyl ring is susceptible to nucleophilic aromatic substitution in strong bases (e.g., NaOH), leading to defluorination. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Can computational modeling predict regioselectivity in derivatization reactions?

Advanced Computational Approach

Yes. Molecular docking and molecular dynamics simulations can predict preferential attack sites. For instance, the C4 carboxyl group’s electron-withdrawing effect directs electrophiles to the piperidine nitrogen. Use software like Gaussian or ORCA to calculate Fukui indices for nucleophilic/electrophilic regions .

What challenges arise when scaling up the synthesis, and how are they mitigated?

Advanced Scale-Up

Exothermic reactions (e.g., Boc deprotection) require controlled heat dissipation. Use jacketed reactors with chilled brine circulation . Heterogeneous mixing in large batches can be addressed with high-shear mixers. For chromatography-dependent steps, switch to continuous flow systems or crystallization-based purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.